

Application Notes and Protocols: BMS-564929

Treatment in Castrated Rat Models

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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221

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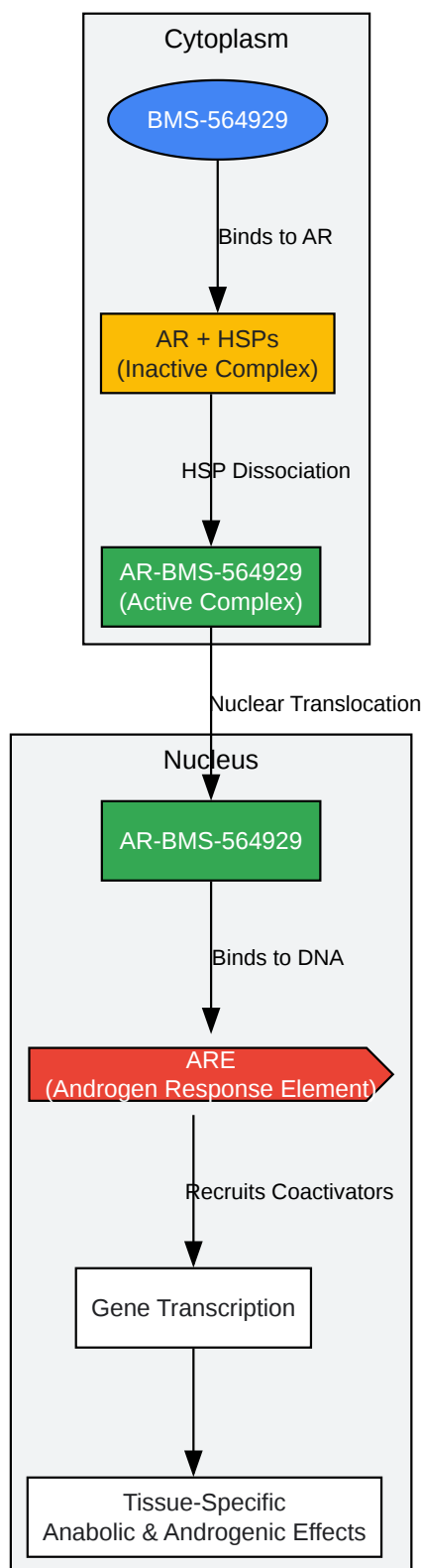
Audience: Researchers, scientists, and drug development professionals.

Introduction: **BMS-564929** is an orally active, nonsteroidal, highly potent, and tissue-selective androgen receptor modulator (SARM).[1][2] It has been developed for conditions such as age-related functional decline, demonstrating significant potential for providing the anabolic benefits of testosterone on muscle and bone with reduced effects on prostatic tissues.[1][2] This tissue selectivity is a key advantage over traditional testosterone therapy, which carries risks of prostate enlargement and other androgenic side effects.[2] **BMS-564929** binds to the androgen receptor (AR) with high affinity (K_i of 2.11 nM) and is highly selective for the AR over other steroid hormone receptors.[1][3] The castrated (orchiectomized) rat model is the standard preclinical model for evaluating the tissue-selective efficacy of SARMs, as it removes endogenous androgens, allowing for a clear assessment of the compound's androgenic and anabolic activities.

Mechanism of Action

BMS-564929 exerts its effects by binding to the androgen receptor. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[4] Upon binding by a ligand like **BMS-564929**, the AR undergoes a conformational change, dissociates from the HSPs, and homodimerizes.[4] This active complex then translocates into the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[4] This binding event initiates the recruitment of coactivator proteins, leading to the transcription of androgen-responsive genes, which ultimately results in tissue-specific anabolic and androgenic

effects.[1][4] The tissue selectivity of **BMS-564929** is attributed to its unique binding interaction with the AR's ligand-binding domain, which influences the recruitment of specific coregulatory proteins in different tissues.[1] Unlike testosterone, **BMS-564929** is not a substrate for 5 α -reductase, the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT) in the prostate, which helps explain its prostate-sparing properties.[5]



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Caption: Mechanism of action for **BMS-564929**.

Quantitative Data Presentation

The following tables summarize the key quantitative data for **BMS-564929** from in vitro and in vivo studies.

Table 1: In Vitro Profile of **BMS-564929**

Parameter	Value	Notes
AR Binding Affinity (Ki)	2.11 ± 0.16 nM	High affinity for the androgen receptor.[3]
Potency (EC50, C2C12 cells)	0.44 ± 0.03 nM	Potency in a myoblast cell line. [3]
Potency (EC50, PEC cells)	8.66 ± 0.22 nM	Potency in a prostate epithelial cell line.[3]
Receptor Selectivity	>1000-fold vs. ERα, ERβ, GR, MR	Highly selective for AR over estrogen, glucocorticoid, and mineralocorticoid receptors.[3]

| Receptor Selectivity | ~400-fold vs. PR | Highly selective for AR over the progesterone receptor.[3] |

Table 2: In Vivo Efficacy in Castrated Male Rats

Tissue/Effect	Parameter	BMS-564929	Testosterone Propionate	Notes
Levator Ani Muscle (Anabolic)	Efficacy (% of T)	125%	100%	Hyperanabolic stimulation of skeletal muscle.[4]
	Potency (ED50)	0.0009 mg/kg	~0.1 mg/kg	Substantially more potent than testosterone in muscle.[1][4]
Prostate (Androgenic)	Efficacy (% of T)	Hypostimulation	100%	Significantly less stimulation of the prostate.[4]
	Potency (ED50)	0.14 mg/kg	~0.1 mg/kg	[4]
Tissue Selectivity	Muscle vs. Prostate	160-fold	1-fold	Demonstrates unprecedented muscle vs. prostate selectivity.[4]

| LH Suppression | Potency (ED50) | 0.008 mg/kg | - | Potently suppresses Luteinizing Hormone.[4][5]

Experimental Protocols

Protocol 1: Surgical Castration (Orchiectomy) of Male Rats

This protocol describes the standard surgical procedure to create an androgen-deficient rat model.

Materials:

- Male Sprague-Dawley or Wistar rats (8-12 weeks old)

- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Surgical tools (scalpel, scissors, forceps)
- Suture material (absorbable and non-absorbable)
- Antiseptic solution (e.g., povidone-iodine)
- Sterile gauze
- Warming pad
- Post-operative analgesic

Procedure:

- Anesthetize the rat using an approved institutional protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
- Shave and disinfect the scrotal area.
- Make a single midline incision (~1 cm) through the scrotum.
- Exteriorize one testis by applying gentle pressure to the abdomen.
- Ligate the spermatic cord, including the vas deferens and testicular blood vessels, with absorbable suture material.
- Excise the testis distal to the ligature.
- Return the stump to the scrotum and repeat the procedure for the second testis.
- Close the scrotal incision with non-absorbable sutures or surgical clips.
- Administer a post-operative analgesic as per IACUC guidelines.
- Monitor the animal during recovery on a warming pad until it regains sternal recumbency.

- Allow a recovery period of at least 7-10 days before initiating treatment to ensure the clearance of endogenous androgens.[\[6\]](#)

Protocol 2: Dose-Response Study of BMS-564929 in Castrated Rats

This protocol outlines a typical study to determine the anabolic and androgenic activity of **BMS-564929**.

Caption: Experimental workflow for a dose-response study.

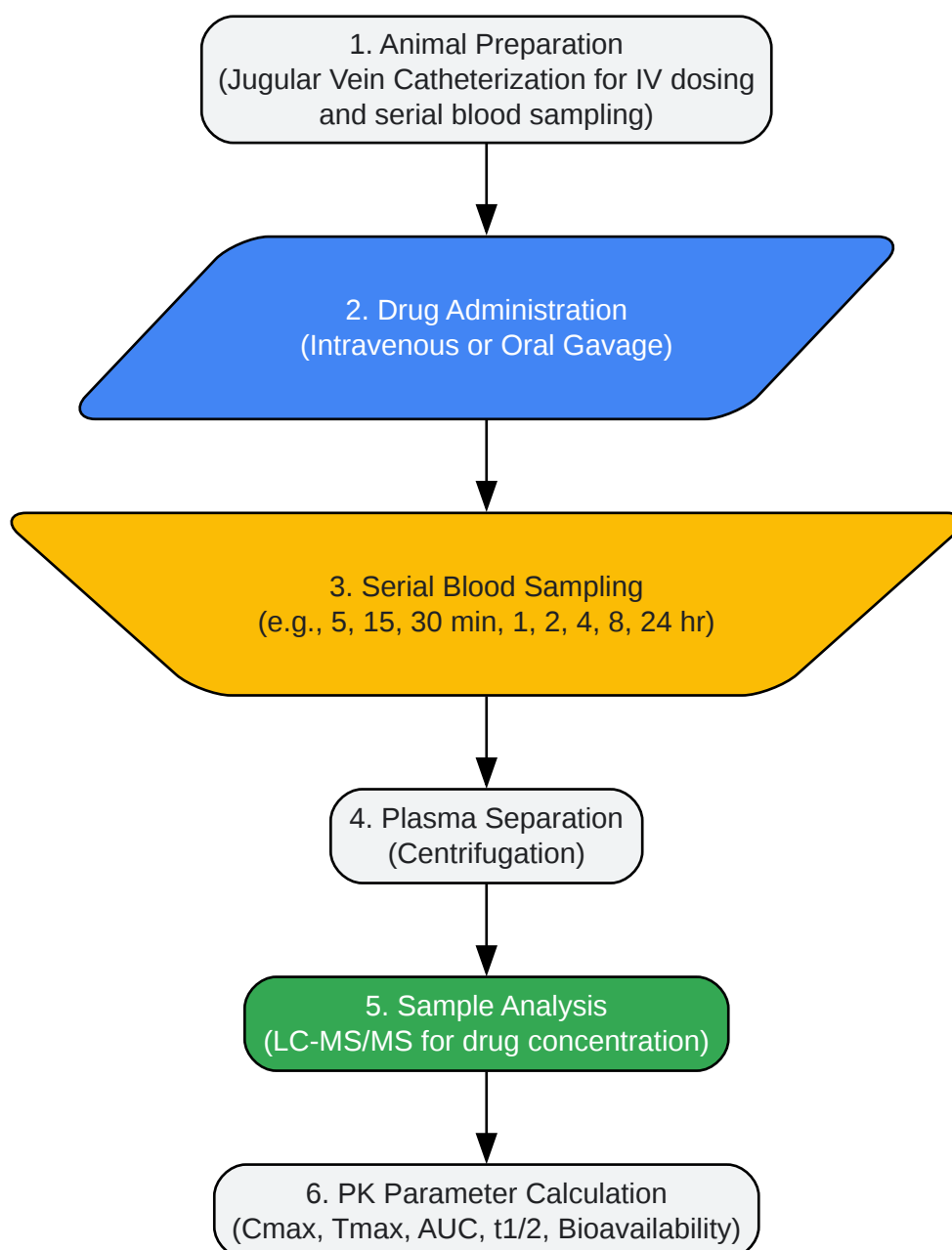
Procedure:

- Animal Groups: Following the recovery period from orchiectomy, randomly assign rats to treatment groups (n=8-10 per group).
 - Group 1: Sham-operated + Vehicle
 - Group 2: Orchiectomized (ORX) + Vehicle
 - Group 3: ORX + Testosterone Propionate (Positive Control, e.g., 0.5 mg/kg/day, subcutaneous)
 - Group 4-n: ORX + **BMS-564929** at various doses (e.g., 0.001, 0.01, 0.1, 1 mg/kg/day)
- Drug Formulation: Prepare **BMS-564929** in a suitable vehicle for oral administration, such as polyethylene glycol 300 (PEG 300) or a suspension in 0.5% methylcellulose.
- Administration: Administer the assigned treatments daily via oral gavage for a period of 14 to 28 days.[\[7\]](#) Ensure proper gavage technique to prevent injury.[\[7\]](#)
- Monitoring: Monitor animal body weight and general health daily.
- Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Carefully dissect and weigh the target tissues: ventral prostate, seminal vesicles, and the levator ani muscle.

- Data Analysis: Normalize tissue weights to body weight. Calculate the ED50 (the dose required to produce 50% of the maximal effect) for each tissue to determine potency and selectivity.

Protocol 3: General Pharmacokinetic (PK) Study in Rats

This protocol provides a general framework for assessing the pharmacokinetic profile of **BMS-564929**.



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Caption: General workflow for a pharmacokinetic study.

Procedure:

- Animal Preparation: Use male Sprague-Dawley rats fitted with jugular vein catheters for intravenous (IV) administration and serial blood sampling.[\[8\]](#)
- Dosing Groups:
 - Intravenous (IV) Group: Administer a single bolus dose of **BMS-564929** (e.g., 1-5 mg/kg) via the catheter.[\[8\]](#)
 - Oral (PO) Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).[\[8\]](#)
- Blood Collection: Collect serial blood samples (approx. 100-200 μ L) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into heparinized tubes.[\[8\]](#)
- Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[\[8\]](#)
- Bioanalysis: Quantify the concentration of **BMS-564929** in plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[\[9\]](#)
- Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
 - Maximum concentration (C_{max})
 - Time to maximum concentration (T_{max})
 - Area under the concentration-time curve (AUC)
 - Elimination half-life (t_{1/2})
 - Clearance (CL)

- Volume of distribution (Vd)
- Oral bioavailability (F%) calculated as $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral})$

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